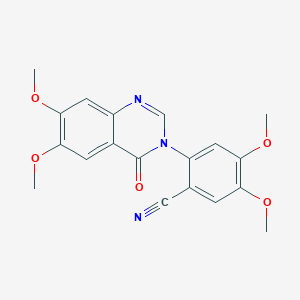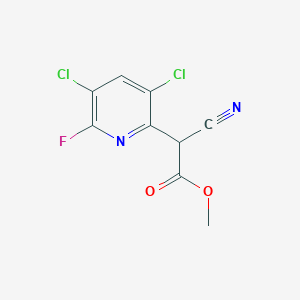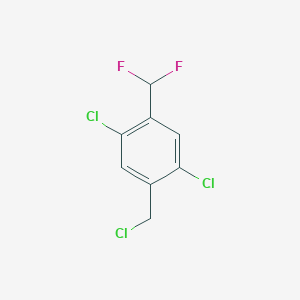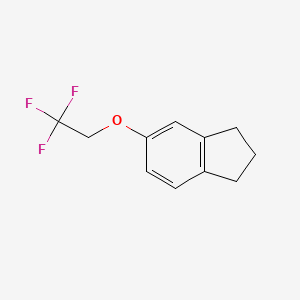
5-(2,2,2-Trifluoroethoxy)indane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroethoxy)indane, also known as 5-TFEI, is a compound of the indane family that is used in various scientific research applications. It is an organofluorine compound that is a derivative of indane and contains a trifluoroethoxy group. 5-TFEI is used in various synthetic applications, such as the synthesis of pharmaceuticals and other organic molecules. It is also used in laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)indane is used in various scientific research applications, including the synthesis of pharmaceuticals and other organic molecules. It is also used in laboratory experiments to study its biochemical and physiological effects. 5-(2,2,2-Trifluoroethoxy)indane has been used to synthesize a variety of pharmaceuticals, such as antifungal drugs, anticancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the synthesis of polymers and plastics.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)indane is not yet fully understood. However, it is believed that the trifluoroethoxy group of 5-(2,2,2-Trifluoroethoxy)indane is responsible for its biological activity. The trifluoroethoxy group is thought to interact with proteins and enzymes in the body, thus altering their activity and leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,2,2-Trifluoroethoxy)indane are largely unknown. However, it is believed that 5-(2,2,2-Trifluoroethoxy)indane may have anti-inflammatory, anti-cancer, and antifungal properties. In laboratory experiments, 5-(2,2,2-Trifluoroethoxy)indane has been found to inhibit the growth of various fungal species, as well as to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,2,2-Trifluoroethoxy)indane in laboratory experiments include its high solubility in a variety of solvents and its ability to form stable complexes with proteins and enzymes. Additionally, 5-(2,2,2-Trifluoroethoxy)indane is relatively inexpensive and can be easily synthesized from indane. However, there are some limitations to using 5-(2,2,2-Trifluoroethoxy)indane in laboratory experiments, such as its instability in the presence of light and heat, as well as its potential toxicity.
Future Directions
There are several potential future directions for 5-(2,2,2-Trifluoroethoxy)indane research. These include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of 5-(2,2,2-Trifluoroethoxy)indane from other compounds, such as indole or pyridine. Finally, research could be conducted into the potential toxicity of 5-(2,2,2-Trifluoroethoxy)indane and its effects on human health.
Synthesis Methods
5-(2,2,2-Trifluoroethoxy)indane is synthesized from indane, a hydrocarbon compound, via a Friedel-Crafts acylation reaction. In this reaction, indane is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction results in the formation of 5-(2,2,2-Trifluoroethoxy)indane and trifluoroacetic acid as the by-products. The reaction can be performed in either aqueous or organic solvent, such as dichloromethane or toluene.
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHUSAQEMSJUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)indane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


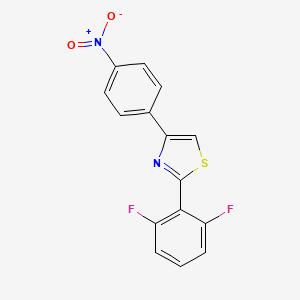

![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)
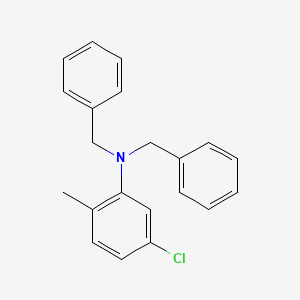
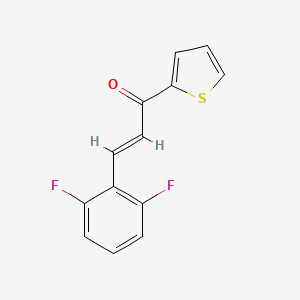
![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)
